7-bromo-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1'-cyclobutane] hydrochloride
Description
7-Bromo-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1'-cyclobutane] hydrochloride is a spirocyclic benzoxazepine derivative characterized by a fused benzoxazepine core linked to a cyclobutane ring via a spiro junction. Safety guidelines emphasize stringent handling protocols due to its reactivity, including avoidance of heat, moisture, and direct exposure .
Properties
IUPAC Name |
7-bromospiro[4,5-dihydro-3H-1,4-benzoxazepine-2,1'-cyclobutane];hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO.ClH/c13-10-2-3-11-9(6-10)7-14-8-12(15-11)4-1-5-12;/h2-3,6,14H,1,4-5,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OERRRJAIOBIHBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNCC3=C(O2)C=CC(=C3)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1’-cyclobutane] hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazepine Ring: This step involves the cyclization of an appropriate precursor, such as an ortho-aminophenol derivative, with a suitable electrophile.
Introduction of the Spiro Linkage: The spiro linkage is introduced by reacting the benzoxazepine intermediate with a cyclobutane derivative under specific conditions.
Bromination: The final step involves the bromination of the spiro compound to introduce the bromine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of efficient catalysts, solvents, and reaction conditions to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
7-bromo-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1’-cyclobutane] hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the bromine position.
Scientific Research Applications
7-bromo-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1’-cyclobutane] hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is investigated for its use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-bromo-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1’-cyclobutane] hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and functions.
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include spirocyclic benzoxazepines with variations in ring size, substituents, and halogenation patterns:
Key Observations :
- Substituents : The 7-bromo group is a common pharmacophore in benzoxazepines, but analogs like 7k () incorporate additional bromophenyl and sulfanyl groups, which may enhance binding affinity or selectivity .
- Salt Forms : Hydrochloride salts are prevalent in these compounds, improving solubility and bioavailability for CNS applications .
Pharmacological Activity
While direct pharmacological data for the target compound are absent, related benzoxazepines exhibit tranquillizing effects. For example, 7k () demonstrated significant activity in preclinical models, attributed to its diethylaminoethylsulfanyl side chain and halogenated aryl groups . The target compound’s lack of a sulfanyl substituent may reduce off-target interactions but could limit potency.
Physicochemical Properties
- Melting Points : Benzoxazepine derivatives often have high melting points (>200°C) due to aromatic stacking and ionic interactions (e.g., 7k melts at 230°C) . The target compound’s cyclobutane ring may lower its melting point slightly compared to cyclopropane analogs.
- Spectroscopic Data : IR and NMR profiles (e.g., C=N stretches at ~1600 cm⁻¹ in 7k ) are consistent across benzoxazepines, but spiro junctions introduce unique splitting patterns in $ ^1H $-NMR spectra .
Biological Activity
7-Bromo-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1'-cyclobutane] hydrochloride (CAS Number: 2126177-19-1) is a novel compound with potential therapeutic applications. Its unique structural properties suggest various biological activities, particularly in neuropharmacology. This article reviews the biological activity of this compound based on recent research findings and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅BrClNO |
| Molecular Weight | 304.61 g/mol |
| CAS Number | 2126177-19-1 |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
Biological Activity Overview
Research indicates that compounds within the benzoxazepine class exhibit significant biological activities, including neuroprotective effects and inhibition of acetylcholinesterase (AChE). The following sections detail specific activities related to this compound.
Neuroprotective Activity
Neuroprotection is a critical area of interest for this compound. Studies have demonstrated that derivatives of benzoxazepines can protect neurons from oxidative stress and neurotoxicity induced by beta-amyloid peptides. For instance, in a study utilizing human neuroblastoma SH-SY5Y cells, compounds were tested against hydrogen peroxide and beta-amyloid-induced cellular injuries. The results indicated that certain derivatives exhibited moderate neuroprotective effects at concentrations around 10 µM .
Acetylcholinesterase Inhibition
The inhibition of AChE is a significant mechanism for potential Alzheimer's disease treatments. In assays conducted on various benzoxazepine derivatives, including this compound, an IC₅₀ value was determined. For example, related compounds showed AChE inhibitory activity with IC₅₀ values ranging from 6.98 µM to higher concentrations depending on the specific structure and substituents present . These findings suggest that modifications to the benzoxazepine structure can enhance or diminish AChE inhibition.
Case Studies
Several case studies have explored the biological implications of benzoxazepine derivatives:
- Neuroprotection Against Oxidative Stress : A study examined the effects of various benzoxazepines on SH-SY5Y cells exposed to oxidative stressors. The results showed that certain derivatives provided significant protection against cell death induced by oxidative agents like hydrogen peroxide and beta-amyloid fragments .
- AChE Inhibition : Another research focused on the structure-activity relationship of benzoxazepines and their ability to inhibit AChE. The study identified key structural features that contributed to enhanced inhibitory activity, providing insights into potential drug design for cognitive disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
